molecular formula C7H7ClFNO B13600189 O-(5-Chloro-2-fluorobenzyl)hydroxylamine

O-(5-Chloro-2-fluorobenzyl)hydroxylamine

Cat. No.: B13600189
M. Wt: 175.59 g/mol
InChI Key: BOULUNLGNSDXAI-UHFFFAOYSA-N
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Description

O-(5-Chloro-2-fluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C₇H₇ClFNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 5-chloro-2-fluorobenzyl group. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(5-Chloro-2-fluorobenzyl)hydroxylamine typically involves the reaction of 5-chloro-2-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

O-(5-Chloro-2-fluorobenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce primary or secondary amines .

Scientific Research Applications

O-(5-Chloro-2-fluorobenzyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(5-Chloro-2-fluorobenzyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • O-(2-Chloro-4-fluorobenzyl)hydroxylamine
  • O-(2-Chloro-6-fluorobenzyl)hydroxylamine
  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine

Uniqueness

O-(5-Chloro-2-fluorobenzyl)hydroxylamine is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and for developing specialized reagents and probes .

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

O-[(5-chloro-2-fluorophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H7ClFNO/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3H,4,10H2

InChI Key

BOULUNLGNSDXAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CON)F

Origin of Product

United States

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